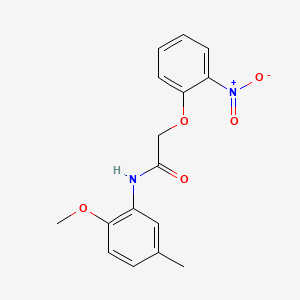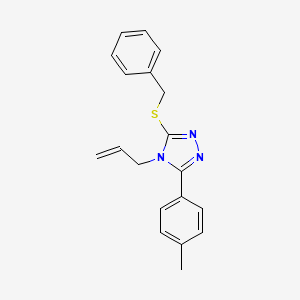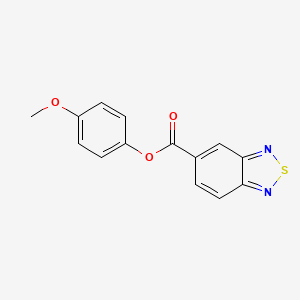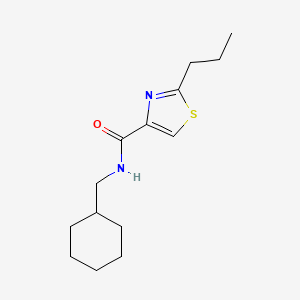
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide, also known as MNPA, is a synthetic compound with potential medicinal properties. It belongs to the class of compounds known as N-aryloxyalkylamides and has been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide is not fully understood. However, it has been suggested that N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of COX-2. N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide may also modulate the activity of ion channels involved in pain perception.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins which are important mediators of inflammation and pain. In animal studies, N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to reduce pain-related behaviors in models of inflammatory pain and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide in lab experiments is its potential therapeutic applications for the treatment of inflammatory and pain-related conditions. N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide has also been shown to be relatively safe and well-tolerated in preclinical studies. However, one limitation of using N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide in lab experiments is its relatively low yield in the synthesis method.
Direcciones Futuras
There are several future directions for the research of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide. One direction is to further investigate the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide and its potential targets. Another direction is to explore the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide in animal models of inflammatory and pain-related conditions. Additionally, the development of more efficient synthesis methods for N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide could facilitate its use in future research.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide involves the reaction of 2-nitrophenol with 2-bromoanisole in the presence of a base to form 2-(2-nitrophenoxy)anisole. This intermediate is then reacted with chloroacetic acid in the presence of a base to form N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in vitro. These findings suggest that N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide may have potential therapeutic applications for the treatment of inflammatory and pain-related conditions.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-7-8-14(22-2)12(9-11)17-16(19)10-23-15-6-4-3-5-13(15)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLCCNQAIBTYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-azepanylcarbonyl)phenyl]butanamide](/img/structure/B5686028.png)


![4-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5686040.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686055.png)
![ethyl 2-methylimidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5686060.png)
![5-fluoro-N~2~,N~4~,N~4~-trimethyl-N~2~-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5686075.png)
![1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine](/img/structure/B5686082.png)
![N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5686084.png)

![(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686094.png)
![5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5686103.png)
![2-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5686120.png)
